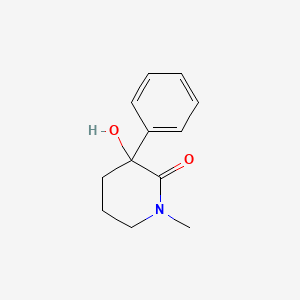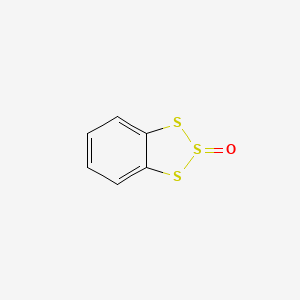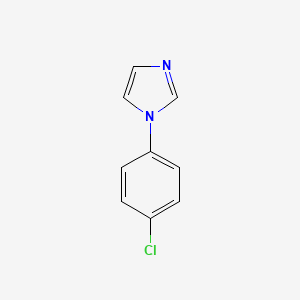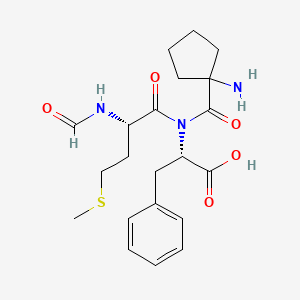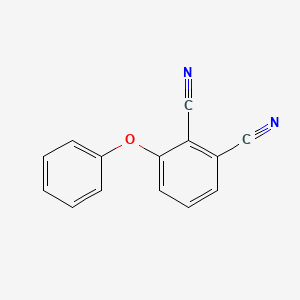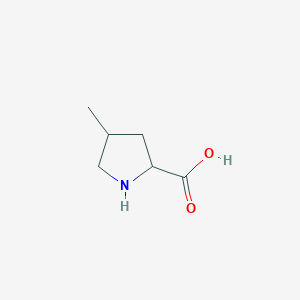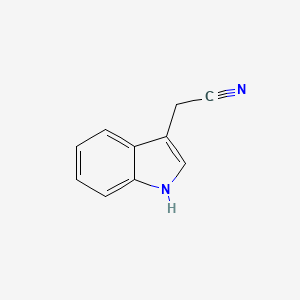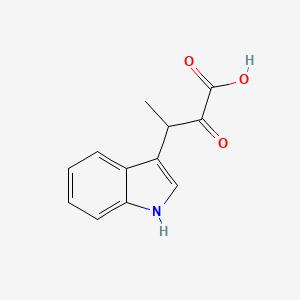
3-(Indol-3-yl)-2-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(indol-3-yl)-2-oxobutyric acid is a 2-oxo monocarboxylic acid that is 2-oxobutyric acid which is substituted at position 3 by an indol-3-yl group. It is an indol-3-yl carboxylic acid and a 2-oxo monocarboxylic acid. It derives from a butyric acid.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
3-(Indol-3-yl)-2-oxobutyric acid and its derivatives have been explored for their potential in synthesizing novel compounds with biological activities. For instance, a study by Muralikrishna et al. (2014) focused on the synthesis and characterization of new compounds with antimicrobial activities, demonstrating the utility of indole derivatives in developing new biological agents (Muralikrishna et al., 2014).
Xanthine Oxidase Inhibitors
Indole scaffolds, like 3-(Indol-3-yl)-2-oxobutyric acid, have been used in the design of xanthine oxidase inhibitors, which are important for treating gout. Song et al. (2015) synthesized novel indole-based derivatives demonstrating potent XO inhibitory activity, highlighting the relevance of these compounds in medicinal chemistry (Song et al., 2015).
Cancer Treatment
The derivatives of 3-(Indol-3-yl)-2-oxobutyric acid have been investigated for their potential in cancer treatment. Abdel-Magid (2017) reported on novel 3-(indol-3-yl)pyridine derivatives that act as TDO2 inhibitors, offering a promising approach for cancer therapy (Abdel-Magid, 2017).
Anticancer and Docking Studies
Indole derivatives have been synthesized and evaluated for their anticancer properties, as well as their interaction with biological targets like Bcl-2, a gene involved in tumor development. Kamath et al. (2015) demonstrated the efficacy of these compounds in in vitro studies, suggesting their potential as anticancer agents (Kamath et al., 2015).
Urease Inhibitors
In a study by Nazir et al. (2018), indole-based scaffolds were evaluated for their inhibitory potential against the urease enzyme. These compounds showed potent inhibition, indicating their therapeutic value in the treatment of conditions involving urease (Nazir et al., 2018).
Multifaceted Pigment and Pharmaceutical Use
The compound has been identified in various bacteria and exhibits a range of biological behaviors. Its potential in areas like medicine and cosmetics has been highlighted, particularly for its anticancer and antibiotic properties (Ishani et al., 2021).
Propiedades
Nombre del producto |
3-(Indol-3-yl)-2-oxobutyric acid |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-2-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16) |
Clave InChI |
VSANSNPZLCXLRK-UHFFFAOYSA-N |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
SMILES canónico |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)
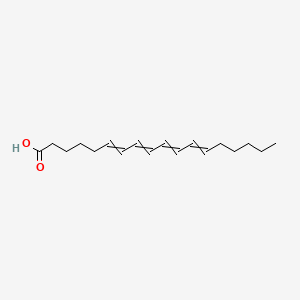

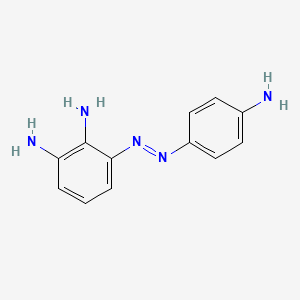
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)

